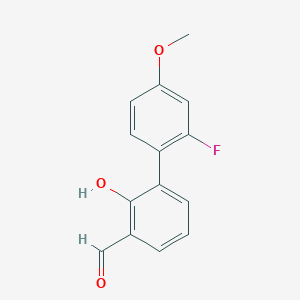
4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol, or 5-F-2-MFP, is a synthetic compound that has been studied extensively due to its potential applications in scientific research. It is a white crystalline solid with a molecular weight of 236.19 g/mol and a melting point of 133-134°C. 5-F-2-MFP is soluble in organic solvents such as ethanol and is insoluble in water. It is a versatile compound that can be used in a variety of laboratory experiments and applications.
Wirkmechanismus
The mechanism of action of 5-F-2-MFP is not yet fully understood. However, it is believed that the fluorine substitution on the phenol ring increases the reactivity of the compound and allows it to undergo a variety of reactions. The formyl group on the compound also increases its reactivity, allowing it to be used in a variety of laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-2-MFP are not yet fully understood. However, studies have shown that the compound has the potential to be used as a therapeutic agent for the treatment of various diseases. In particular, 5-F-2-MFP has been studied for its potential to be used as an anti-inflammatory agent and as an antiviral agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-F-2-MFP has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of laboratory experiments and applications. It is also relatively stable and can be synthesized in a two-step reaction. Additionally, the fluorine substitution on the phenol ring increases the reactivity of the compound, allowing it to be used in a variety of reactions.
However, there are a few limitations to the use of 5-F-2-MFP in laboratory experiments. Due to its low solubility in water, it is not suitable for use in aqueous reactions. Additionally, it is not as reactive as other compounds, such as phenols and aldehydes, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-F-2-MFP in scientific research. One potential direction is to further study the biochemical and physiological effects of the compound and its potential use as a therapeutic agent. Additionally, further research could be conducted on the mechanism of action of 5-F-2-MFP and its potential applications in the synthesis of new molecules and polymers. Additionally, further research could be conducted on the effect of fluorine substitution on the reactivity of phenols, aldehydes, and ketones. Finally, further research could be conducted on the use of 5-F-2-MFP in the development of new drugs and drug delivery systems.
Synthesemethoden
5-F-2-MFP can be synthesized through a two-step reaction. The first step involves the reaction of 5-fluoro-2-methoxyphenol with formaldehyde in the presence of a base such as sodium hydroxide. This reaction yields 5-fluoro-2-methoxyphenyl formate, which is then reacted with sodium hydroxide in the second step to form 5-F-2-MFP.
Wissenschaftliche Forschungsanwendungen
5-F-2-MFP has been studied extensively for its potential use in scientific research. It has been used as a model compound to study the effect of fluorine substitution on the reactivity of phenols, as well as to study the mechanism of the oxidation of phenols. It has also been used as a model compound to study the effect of fluorine substitution on the reactivity of aldehydes and ketones. Additionally, 5-F-2-MFP has been used to study the synthesis of new molecules and the synthesis of novel polymers.
Eigenschaften
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIQPYDFWHRVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685181 |
Source


|
| Record name | 5'-Fluoro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1111120-73-0 |
Source


|
| Record name | 5'-Fluoro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














